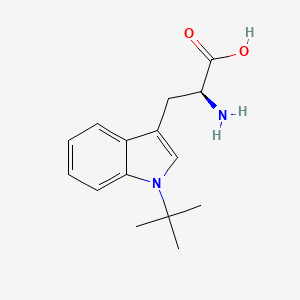

L-Tryptophan, 1-(1,1-dimethylethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

62029-62-3 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1-tert-butylindol-3-yl)propanoic acid |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)17-9-10(8-12(16)14(18)19)11-6-4-5-7-13(11)17/h4-7,9,12H,8,16H2,1-3H3,(H,18,19)/t12-/m0/s1 |

InChI Key |

QJYKJHRQHZLOEP-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)(C)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for N Boc L Tryptophan and Analogs

Established Procedures for N-Boc-L-Tryptophan Synthesis

The introduction of the Boc protecting group onto the alpha-amino moiety of L-tryptophan is a fundamental transformation in peptide chemistry. This process, known as N-tert-butoxycarbonylation, is typically achieved with high efficiency and is compatible with a variety of reaction conditions. organic-chemistry.org

Facile Protection of the Alpha-Amino Group Using Di-tert-butyl Dicarbonate (B1257347)

The most common and straightforward method for the synthesis of N-Boc-L-tryptophan involves the reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc₂O). fishersci.co.uknih.gov This reagent is favored for its high reactivity and the generation of benign byproducts (tert-butanol and carbon dioxide). orgsyn.org The reaction is typically conducted in a mixed solvent system, such as dioxane and water, under alkaline conditions. nih.gov A base, commonly sodium hydroxide (B78521) or sodium bicarbonate, is used to deprotonate the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride (B1165640). nih.gov

A typical procedure involves dissolving L-tryptophan in an aqueous dioxane solution, followed by the addition of di-tert-butyl dicarbonate and a base like sodium hydroxide. nih.gov The mixture is stirred at room temperature to ensure the completion of the reaction. nih.gov Subsequent acidification of the reaction mixture precipitates the N-Boc-L-tryptophan product, which can then be isolated by extraction with an organic solvent like ethyl acetate. nih.gov This method is known for its operational simplicity and generally provides good yields. nih.govorgsyn.org

| Reagents | Solvent System | Base | Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|---|

| L-Tryptophan, Di-tert-butyl dicarbonate | 1:1 Water-Dioxane | 1 M Sodium Hydroxide | 24 hours | 69% | nih.gov |

| L-Phenylalanine, Di-tert-butyl dicarbonate | Water, tert-Butyl alcohol | Triethylamine (B128534) | Overnight | 95-97% | orgsyn.org |

Optimized Reaction Conditions for High Enantiomeric Purity

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is of utmost importance during the synthesis of N-Boc-L-tryptophan, as even minor enantiomeric impurities can lead to significant issues in peptide synthesis. researchgate.net The reaction conditions for Boc protection are generally mild, which helps in preserving the enantiomeric purity of the amino acid. rsc.org The use of aqueous systems and controlled temperatures are key factors in preventing racemization. researchgate.net

Studies have shown that conducting the reaction at room temperature or slightly below is optimal. fishersci.co.ukorgsyn.org The pH of the reaction mixture is also a critical parameter; maintaining alkaline conditions with bases like sodium bicarbonate or triethylamine in aqueous or mixed aqueous-organic solvents ensures efficient reaction without compromising the chiral center. orgsyn.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method to verify the enantiomeric purity of the final product. nih.gov Research has demonstrated that with proper control of reaction conditions, the presence of the D-enantiomer can be minimized to negligible levels. researchgate.net

Regioselective Indole (B1671886) Ring Functionalization Strategies

While the synthesis of N-Boc-L-tryptophan is well-established, the selective functionalization of the indole ring, particularly at the C7 position, presents a significant synthetic challenge. nih.govacs.org Directing reactions to this specific position is difficult but crucial for creating diverse tryptophan analogs for various applications. nih.govnih.gov

Direct C7 Functionalization of N-Boc-L-Tryptophan Methyl Esters

Recent advancements have focused on the direct C–H functionalization of the indole nucleus, bypassing the need for pre-functionalized starting materials. nih.govacs.org For these strategies, N-Boc-L-tryptophan is often converted to its methyl ester to protect the carboxyl group and improve solubility in organic solvents used for transition-metal-catalyzed reactions. nih.govchemimpex.com

A powerful strategy for the C7-functionalization of N-Boc-L-tryptophan methyl ester is the iridium-catalyzed C–H borylation. nih.govacs.org This method allows for the direct installation of a boronate ester group onto the indole ring with high regioselectivity. nih.gov The reaction typically employs an iridium catalyst, such as [(Ir(OMe)COD)₂], and a bipyridine ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govnih.gov

The reaction proceeds via a C2/C7-diboronation followed by a selective C2-protodeboronation in a one-pot sequence. acs.org The inherent reactivity of the C2 position of the indole leads to initial borylation at this site, followed by a sterically controlled borylation at the C7 position. nih.govacs.org Subsequent mild, palladium-catalyzed protodeboronation selectively removes the boronate group from the more electronically activated C2 position, yielding the desired C7-boronated product. nih.govorgsyn.org This process has been demonstrated to be scalable, providing access to multi-gram quantities of the C7-functionalized tryptophan derivative. nih.govacs.org

| Component | Example | Role in Reaction | Reference |

|---|---|---|---|

| Substrate | N-Boc-L-tryptophan methyl ester | Starting material for C-H functionalization | nih.gov |

| Iridium Catalyst | (1,5-cyclooctadiene)(methoxy)iridium(I) dimer | Catalyzes the C-H activation and borylation | nih.gov |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine | Modifies the reactivity and selectivity of the Ir catalyst | nih.gov |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester moiety | nih.gov |

| Protodeboronation Catalyst | Palladium(II) acetate | Selectively removes the C2-boronate group | orgsyn.org |

The C7-boronated N-Boc-L-tryptophan methyl ester is a versatile intermediate that can be used in a variety of palladium-catalyzed cross-coupling reactions to introduce diverse functional groups at the C7 position. nih.govnih.gov The Suzuki-Miyaura coupling is a prominent example, enabling the formation of carbon-carbon bonds. acs.org

Protodeboronation: As mentioned, selective removal of the C2-boronate group is a key step in isolating the C7-functionalized product. nih.govorgsyn.org

Halogenation: The C7-boronate ester can be converted to C7-halo-tryptophan derivatives (e.g., bromo or iodo) using appropriate halogen sources under palladium catalysis. These halogenated analogs are themselves valuable building blocks for further synthetic transformations. acs.orgnih.gov

Hydroxylation: Oxidation of the C7-boronate ester can introduce a hydroxyl group, leading to the synthesis of 7-hydroxy-tryptophan derivatives. acs.org

Arylation: Palladium-catalyzed Suzuki-Miyaura coupling of the C7-boronate ester with various aryl halides or triflates allows for the synthesis of a wide range of C7-aryl-tryptophan analogs. acs.org This transformation is crucial for building molecular complexity and exploring structure-activity relationships in medicinal chemistry. nih.govscholaris.ca

These post-boronation transformations highlight the synthetic utility of the iridium-catalyzed C-H activation strategy, providing a robust platform for the rapid diversification of the tryptophan scaffold at a previously challenging position. nih.govacs.org

N1-Alkylation of the Indole Nitrogen in N-Boc-L-Tryptophan for 1-Alkyl-Tryptophan Analogs

Alkylation at the N1 position of the indole ring of tryptophan introduces structural diversity that can significantly impact the biological activity of peptides and other derivatives. The development of selective and stereochemically controlled methods for this modification is a key area of synthetic chemistry.

The presence of the Nα-Boc protecting group is crucial for the selective alkylation of the indole nitrogen (N1). The Boc group deactivates the α-amino group, preventing it from competing in the alkylation reaction. This allows for the specific functionalization of the indole moiety under basic conditions.

A common and effective method involves the deprotonation of the indole N-H with a suitable base, followed by reaction with an alkylating agent. For instance, N-Boc-L-tryptophan can be treated with sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The resulting indolide anion then readily reacts with various alkyl bromides (e.g., bromoethane, 1-bromopropane, 1-bromobutane) to yield the corresponding N1-alkylated N-Boc-L-tryptophan analogs. nih.gov This one-pot reaction can simultaneously achieve esterification of the carboxylic acid and N1-alkylation, which is then typically followed by basic hydrolysis to yield the final N1-alkylated amino acid. nih.gov

An alternative protocol utilizes sodium hydride (NaH) as the base for the N1-alkylation of Boc-Trp-OMe (the methyl ester of N-Boc-L-tryptophan) with alkyl mesylates. nih.gov Another highly efficient method employs potassium tert-butoxide (KOt-Bu) in dry dimethylformamide (DMF), which allows for the alkylation of Nα-protected tryptophans with various alkylating agents, including propargyl bromide. thieme-connect.com

Table 1: N1-Alkylation of N-Boc-L-Tryptophan Derivatives This table is interactive. Click on the headers to sort the data.

| Alkylating Agent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Bromoethane | NaOH / DMSO | 2-(tert-Butoxycarbonylamino)-3-(1-ethyl-1H-indol-3-yl)propanoate | - | nih.gov |

| 1-Bromopropane | NaOH / DMSO | 2-(tert-Butoxycarbonylamino)-3-(1-propyl-1H-indol-3-yl)propanoate | 57.5% | nih.gov |

| 1-Bromobutane | NaOH / DMSO | 2-(tert-Butoxycarbonylamino)-3-(1-butyl-1H-indol-3-yl)propanoate | 49% | nih.gov |

| 2-Bromopropane | NaOH / DMSO | 2-(tert-Butoxycarbonylamino)-3-(1-isopropyl-1H-indol-3-yl)propanoate | 32% | nih.gov |

| 5-(Boc-amino)pentyl mesylate | NaH / - | Nα-Boc-1-[5-(Boc-amino)pentyl]tryptophan | 35.8% | nih.gov |

| Propargyl bromide | KOt-Bu / DMF | Nα-Boc-N1-propargyl-L-tryptophan | - | thieme-connect.com |

A critical consideration in the synthesis of amino acid analogs is the preservation of the stereochemical integrity at the α-carbon. Racemization can compromise the biological activity and therapeutic potential of the final products. Research has demonstrated that the N1-alkylation of Nα-protected tryptophans can be performed without significant epimerization. thieme-connect.com

The use of conditions such as potassium tert-butoxide in DMF has been shown to provide quick and epimerization-free access to N1-alkylated tryptophan derivatives. thieme-connect.com This stereochemical stability is vital as it ensures that the resulting analogs can be directly incorporated into peptides using standard synthesis protocols without loss of chiral purity. The α-amino group, protected by the bulky Boc group, and the reaction conditions which are typically not harsh enough to deprotonate the α-carbon, contribute to the retention of the original L-configuration. The stereochemical outcome is influenced by the corepressor's orientation within the binding pocket. researchgate.net

C2 Functionalization via Transition-Metal Catalysis

Functionalization at the C2 position of the indole ring of tryptophan offers another powerful strategy for creating novel derivatives. This position is generally less reactive than N1, necessitating the use of transition-metal catalysis to achieve efficient and selective C-H activation and cross-coupling reactions.

The Negishi cross-coupling reaction has emerged as a robust method for forming C(sp²)-C(sp³) bonds, enabling the direct alkylation of the tryptophan indole ring. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organozinc reagent with an organic halide. In the context of tryptophan, this strategy allows for the functionalization of halogenated tryptophan precursors. d-nb.infonih.gov

The process can be applied to late-stage derivatization by starting with biocatalytically halogenated tryptophans, such as Nα-Boc-L-7-bromotryptophan methyl ester. d-nb.infonih.gov Under mild conditions, using a palladium catalyst like Pd(amphos)₂Cl₂, these precursors can be coupled with various alkyl iodides in the presence of zinc dust to form the corresponding C-alkylated tryptophan derivatives. researchgate.net This method has been shown to proceed with high retention of enantiomeric purity, making it suitable for the synthesis of chiral, non-canonical tryptophan analogs for peptide synthesis. d-nb.infonih.gov The reaction is tolerant of a free carboxy group, allowing Nα-Boc-protected L-7-bromotryptophan to be alkylated directly, yielding products ready for solid-phase peptide synthesis. d-nb.infonih.gov

Table 2: Palladium-Catalyzed Negishi Cross-Coupling of Nα-Boc-L-7-bromotryptophan Methyl Ester This table is interactive. Click on the headers to sort the data.

| Alkyl Iodide | Catalyst | Yield | Reference |

|---|---|---|---|

| Benzyl (B1604629) iodide | Pd(amphos)₂Cl₂ | 83% | d-nb.infonih.gov |

| 1-Iodobutane | Pd(amphos)₂Cl₂ | 52% | d-nb.infonih.gov |

| 1-Iodocyclohexane | Pd(amphos)₂Cl₂ | 61% | d-nb.infonih.gov |

The introduction of an alkyne moiety into tryptophan residues within peptides provides a valuable chemical handle for bioconjugation via "click chemistry." Gold-catalyzed direct C-H alkynylation has been developed as a mild and efficient method for this purpose. d-nb.infonih.gov

This transformation utilizes a hypervalent iodine reagent, specifically 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), in the presence of a gold(I) chloride catalyst. d-nb.infobeilstein-journals.org The reaction selectively targets the C2 position of the tryptophan indole ring, even within complex peptide sequences. beilstein-journals.org The process is conducted under mild conditions (e.g., 40 °C in acetonitrile) and demonstrates good functional group tolerance, allowing for the modification of peptides containing other sensitive amino acids like serine, phenylalanine, and tyrosine. d-nb.infonih.gov Yields for this direct alkynylation typically range from 50% to 78%, making it a highly useful tool for the post-translational modification of peptides. d-nb.infonih.gov

Palladium-Catalyzed C–H Glycosylation for Novel Tryptophan Conjugates

The synthesis of C-glycosylated tryptophan represents a significant challenge but yields novel conjugates with unique structural and biological properties. Palladium-catalyzed C-H activation has provided a breakthrough in forming these complex C-C bonds stereoselectively. acs.orgbohrium.com

One effective strategy involves a norbornene-mediated, regioselective C-H activation at the C2 position of the indole ring. acs.orgnih.gov This palladium-catalyzed method allows for the direct glycosylation of free N-H tryptophan, offering a step-economical route to tryptophan-C-glycosides. acs.orgnih.gov

Another powerful approach utilizes an auxiliary-directed remote C-H glycosylation. bohrium.comchinesechemsoc.org By installing a directing group, such as a picolinamide (B142947) (PA) auxiliary, on the N-terminus of a protected tryptophan substrate, the palladium catalyst is directed to activate the C2 C-H bond. Subsequent reaction with a glycosyl donor, like a mannosyl chloride, proceeds with high efficiency and stereoselectivity. For example, the C-H mannosylation of an N1-benzyl-protected tryptophan equipped with a PA auxiliary resulted in the desired C2-α-mannosylated product in 82% yield with exclusive α-selectivity. chinesechemsoc.org These methods provide access to valuable building blocks for the synthesis of complex glycopeptides. bohrium.comchinesechemsoc.orgacs.org

Enzymatic and Biomimetic Approaches to Tryptophan Derivative Synthesis

The pursuit of novel tryptophan analogs has led researchers to harness the specificity and efficiency of enzymes. Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing milder reaction conditions, fewer side products, and high stereoselectivity. These enzymatic and biomimetic strategies are pivotal in creating complex tryptophan derivatives for various applications in research and pharmaceutical development.

Engineering of Tryptophan Synthase for Enhanced Derivative Production

Tryptophan synthase (TrpS) has become a key biocatalyst for the synthesis of noncanonical amino acids (ncAAs). nih.gov This enzyme naturally catalyzes the final step in L-tryptophan biosynthesis, a C-C bond-forming reaction between indole and serine. nih.govchim.it The catalytically active component for this synthesis is the β-subunit, known as TrpB. digitellinc.comproquest.com

Early research recognized that TrpS possesses a natural promiscuity, allowing it to accept some indole analogs as substrates to produce tryptophan derivatives. google.comnih.gov However, the native enzyme's utility was limited by its allosteric regulation and heterodimeric structure. nih.gov A significant breakthrough came through directed evolution, a process that mimics natural selection in the laboratory to engineer new enzyme functions. digitellinc.com By applying directed evolution, scientists successfully engineered the TrpB subunit to function as a standalone, highly efficient enzyme, free from its regulatory α-subunit (TrpA). nih.govdigitellinc.com

This engineered TrpB platform has proven to be highly versatile and evolvable. digitellinc.com Further laboratory evolution has generated a portfolio of TrpB variants capable of synthesizing a broad spectrum of noncanonical tryptophan analogs at a commercial scale. digitellinc.com These engineered enzymes can utilize various nucleophiles beyond indole, facilitating C-S, C-N, and C-C bond formations. google.com For instance, a single mutation in a conserved active site residue was shown to unlock the enzyme's ability to use phenol (B47542) and its analogs, enabling the synthesis of L-tyrosine derivatives. digitellinc.com This demonstrates the remarkable potential of enzyme engineering to expand the synthetic capabilities of the TrpB platform, allowing for the single-step production of diverse amino acid analogs from simple, low-cost starting materials. digitellinc.com

Table 1: Examples of Noncanonical Amino Acids Synthesized by Engineered Tryptophan Synthase (TrpB) Variants

| Noncanonical Amino Acid (ncAA) | Precursor(s) | Key Engineering Aspect | Reference |

| β-(1-azulenyl)-L-alanine (AzAla) | Azulene, Serine | Directed evolution of TrpB | proquest.com |

| 4-Cyanotryptophan (4-CN-Trp) | 4-Cyanoindole, Serine | Engineered TrpB platform | proquest.com |

| L-Tyrosine Analogs | Phenol Analogs, Serine | Single substitution in TrpB active site | digitellinc.com |

| β-(1-naphthol-4-yl)-ʟ-alanine (NaphAla) | 1-Naphthol-4-yl, Serine | Conversion of TrpB to a novel tyrosine synthase (TyrS) | proquest.com |

Chemoenzymatic Pathways for Enantiomerically Pure Analogs

Chemoenzymatic synthesis combines the strategic advantages of both chemical and enzymatic reactions to construct complex molecules with high precision. nih.gov This approach is particularly effective for producing enantiomerically pure amino acid analogs, where the stereochemistry is critical for biological activity.

A common chemoenzymatic strategy involves the chemical synthesis of a racemic mixture (containing both D and L enantiomers) of a desired analog, followed by an enzymatic resolution step to isolate the desired pure enantiomer. For example, a practical method for preparing enantiomerically pure α-[14C]methyl-L-tryptophan involves an initial chemical synthesis to produce the D,L-methyl ester of α-[14C]methyl tryptophan. nih.gov This racemic mixture is then subjected to enantioselective enzymatic hydrolysis using the enzyme α-chymotrypsin. The enzyme specifically hydrolyzes the L-methyl ester, allowing for the separation and isolation of the pure α-[14C]methyl-L-tryptophan. nih.gov This method demonstrates how the high stereoselectivity of an enzyme can be leveraged to resolve a chemically synthesized precursor, yielding the desired enantiomerically pure product. nih.gov

These integrated strategies allow for rapid access to complex and enantioenriched products, with the modularity of the approach also facilitating the generation of diverse analogs for further study. nih.gov

Synthesis of Activated N-Boc-L-Tryptophan Intermediates for Peptide Coupling

In solid-phase peptide synthesis (SPPS), the formation of the amide bond between amino acids is not spontaneous and requires the "activation" of the carboxylic acid group of the incoming amino acid. For N-Boc-L-tryptophan, this involves converting its carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the free amino group of the peptide chain growing on the solid support. peptide2.com

The tert-butyloxycarbonyl (Boc) group on the α-amino nitrogen serves as a protecting group, preventing unwanted side reactions during this activation and coupling process. cymitquimica.comchemimpex.com A variety of reagents and methods have been developed to facilitate this crucial activation step.

A widely used method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). peptide2.com These reagents promote a dehydration reaction between the carboxyl group of N-Boc-L-tryptophan and the N-terminal amine of the peptide, forming the desired peptide bond. peptide2.com To improve efficiency and minimize side reactions, such as racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. google.com The reaction can proceed through the formation of a highly reactive symmetrical anhydride or an active ester intermediate. peptide2.com

More modern and efficient coupling reagents have been developed, including uronium/aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide2.com These reagents react with N-Boc-L-tryptophan in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form an activated HOBt or HOAt ester in situ, which then rapidly acylates the free amine of the peptide chain. peptide2.comnih.gov

Table 2: Common Coupling Reagents for Activating N-Boc-L-Tryptophan

| Reagent Class | Example(s) | Activator/Additive | Common Byproduct | Reference |

| Carbodiimides | DCC, DIC | HOBt | Dicyclohexylurea (DCU), Diisopropylurea (DIU) | peptide2.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | DIPEA (Base) | Tetramethylurea | peptide2.comnih.gov |

| Phosphonium Salts | PyBOP, PyBroP | DIPEA (Base) | Tripyrrolidinophosphine oxide | peptide2.com |

Advanced Chemical Reactivity and Controlled Transformations of N Boc L Tryptophan

Precision Deprotection Chemistry of the N-Boc Group

The removal of the N-Boc group is one of the most fundamental and frequently performed transformations in organic synthesis, particularly in the construction of peptides and complex molecules. The development of precise and selective deprotection methods is crucial to ensure the integrity of other sensitive functional groups within a molecule.

The most conventional method for N-Boc deprotection involves acidic hydrolysis. cymitquimica.com Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed for this purpose. wikipedia.org

The mechanism of acid-catalyzed cleavage begins with the protonation of the carbonyl oxygen of the Boc group. This initial step increases the electrophilicity of the carbonyl carbon, weakening the adjacent C-O bond. The subsequent fragmentation is triggered, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and liberating the free amine. d-nb.info The tert-butyl cation typically deprotonates to form isobutene gas, a volatile byproduct. d-nb.info

Mechanism of Acidic N-Boc Deprotection:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

Fragmentation: The molecule fragments to form a stable tert-butyl cation and a carbamic acid.

Decarboxylation: The carbamic acid intermediate spontaneously decomposes into the free amine and carbon dioxide.

Cation Quenching: The tert-butyl cation is neutralized, usually by losing a proton to form isobutene.

A potential complication of this method is the reactivity of the intermediate tert-butyl cation, which can act as an alkylating agent towards nucleophilic residues, such as the indole (B1671886) ring of tryptophan itself. d-nb.info To mitigate this side reaction, scavenger reagents like anisole (B1667542) or thiophenol are often added to the reaction mixture to trap the carbocation.

The harshness of strong acids can be incompatible with sensitive substrates, leading to the degradation of other functional groups. This has driven the development of milder and more selective deprotection methodologies.

Oxalyl Chloride in Methanol (B129727): A notably mild and efficient method for N-Boc deprotection utilizes oxalyl chloride in methanol at room temperature. researchgate.netresearchgate.net This system has proven effective for a wide range of substrates, including aliphatic, aromatic, and heterocyclic compounds, with reactions typically completing within 1-4 hours and yielding up to 90% of the deprotected amine. researchgate.netchemrxiv.org A comparative study using N-Boc-L-tryptophan showed that the oxalyl chloride-methanol system achieved complete conversion in 3 hours, whereas a standard HCl-methanol system showed no observable deprotection in the same timeframe. cymitquimica.comacs.org This suggests a mechanism more complex than the simple in situ generation of HCl. cymitquimica.comacs.org The proposed mechanism involves the electrophilic character of oxalyl chloride itself. researchgate.net

Interactive Table: Deprotection of N-Boc-L-Tryptophan under Different Conditions

| Reagent System | Solvent | Temperature | Time | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Oxalyl Chloride | Methanol | Room Temp. | 3 h | 100% | acs.org |

| HCl | Methanol | Room Temp. | 3 h | 0% | acs.org |

Deep Eutectic Solvents (DES): As part of a move towards greener and more sustainable chemistry, deep eutectic solvents have emerged as effective media and catalysts for N-Boc deprotection. A DES composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA) serves as a Brønsted acidic system that can efficiently cleave the Boc group at room temperature. bhu.ac.innih.gov This method offers advantages in its simplicity, short reaction times, and avoidance of hazardous solvents. bhu.ac.in The proposed mechanism involves the Brønsted acidic site of the DES protonating the carbamate (B1207046) oxygen, which weakens the C-O bond and facilitates the loss of the tert-butyl carbocation, followed by decarboxylation to yield the amine salt. bhu.ac.in

Thermal cleavage of the N-Boc group, often performed in continuous flow reactors, represents another acid-free deprotection strategy. nih.gov This method involves heating a solution of the N-Boc protected amine in a suitable solvent to high temperatures (e.g., 150°C to 240°C). nih.govresearchgate.net Solvents such as methanol or trifluoroethanol (TFE) have been shown to be effective. researchgate.net

A key advantage of this approach is the potential for selective deprotection by carefully controlling the temperature. For instance, in molecules containing both an aryl N-Boc and an alkyl N-Boc group, the more labile aryl N-Boc can be selectively removed at a lower temperature (e.g., 150°C), while the alkyl N-Boc group remains intact. nih.govresearchgate.net Higher temperatures are then required to cleave the more stable alkyl N-Boc group. nih.gov This methodology has been successfully applied in multi-step reaction sequences without the need for intermediate workups or purifications. nih.gov Computational and kinetic studies support a mechanism involving a slow, concerted proton transfer with the release of isobutylene (B52900), followed by rapid decarboxylation. researchgate.net

Reactivity of the Indole Nucleus in N-Boc-Protected Systems

With the alpha-amino group protected, chemical transformations can be directed toward the indole side chain of N-Boc-L-tryptophan. The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.

The chemistry of the indole nucleus is dominated by electrophilic substitution reactions. chemrxiv.org Due to the electron-donating nature of the nitrogen atom, the indole ring is highly activated towards electrophiles. The preferred site of substitution is the C3 position. This regioselectivity is because the cationic intermediate (sigma complex) formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. nih.gov

In N-Boc-L-tryptophan, this inherent reactivity allows for site-selective modifications. For example, copper-catalyzed N-arylation of the indole nitrogen (N1 position) has been achieved using triarylbismuth reagents. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, can be used to introduce alkyl groups at specific positions on the indole ring, provided a halogen is first installed. This has been demonstrated in the alkylation of Nα-Boc-L-7-bromotryptophan methyl ester, enabling the synthesis of tryptophan regioisomers. researchgate.net

Interactive Table: Examples of Site-Selective Reactions on the Indole Nucleus

| Reaction Type | Position(s) Modified | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|

| N-Arylation | N1 | Triarylbismuth, Cu(OAc)2 | Forms N-aryl bond on indole nitrogen | nih.gov |

| Negishi Cross-Coupling | C7 | Pd catalyst, Alkyl Iodides | Functionalizes pre-halogenated ring positions | researchgate.net |

The indole nucleus can also participate in radical-mediated reactions and undergo rearrangement. Oxidative dimerization of tryptophan derivatives can lead to the formation of N-linked dimers, such as those found in natural products like psychotrimine. These transformations can proceed through radical or cationic pathways to directly form bonds between two indole units, for instance, an N1-C3 linkage.

Rearrangement pathways are also significant in the biosynthesis and chemical synthesis of complex indole alkaloids. While not always directly involving radical intermediates, enzymatic prenylation reactions on the tryptophan indole ring can proceed through complex mechanisms involving carbocation rearrangements. For example, an initial electrophilic attack at the nucleophilic C3 position can be followed by a Cope rearrangement to yield a C4-prenylated product. researchgate.net Another possibility involves a researchgate.netchemrxiv.org sigmatropic rearrangement, where a substituent migrates from the C2 to the C3 position of the indole ring, which has been speculated as a pathway in the biosynthesis of certain alkaloids. These complex pathways highlight the versatile reactivity of the indole system beyond simple electrophilic substitution.

Functional Group Interconversions of the Carboxyl Moiety

The carboxylic acid functional group of N-Boc-L-tryptophan serves as a versatile anchor for a variety of chemical transformations, enabling its conversion into esters, amides, and alcohols. These interconversions are fundamental in peptide synthesis, medicinal chemistry, and the development of complex molecular architectures. The strategic manipulation of this moiety allows for the incorporation of the tryptophan unit into larger molecules, modulation of its physicochemical properties, and the synthesis of key intermediates for further functionalization.

Esterification

Esterification of the carboxyl group in N-Boc-L-tryptophan is a common strategy to protect the C-terminus during peptide synthesis, enhance solubility in organic solvents, or to create precursors for further reactions. Various methods have been developed, ranging from classical acid-catalyzed reactions to milder, base-facilitated alkylations.

Methyl Esterification: The synthesis of N-Boc-L-tryptophan methyl ester is frequently accomplished through reaction with a methylating agent in an appropriate solvent. One effective method involves the use of trimethylsilyldiazomethane (B103560) in a solvent mixture like dichloromethane/methanol, which provides the methyl ester in high yields. Another common laboratory-scale procedure utilizes methanol in the presence of trimethylchlorosilane (TMSCl). This system generates HCl in situ, which catalyzes the esterification efficiently at room temperature. nih.gov

Benzyl (B1604629) Esterification: The benzyl ester is another crucial protecting group, often employed for its stability and susceptibility to removal by hydrogenolysis. The Fischer-Speier esterification is a classical method applicable to N-Boc-L-tryptophan. researchgate.net This reaction typically involves heating the amino acid with benzyl alcohol and an acid catalyst, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water to drive the reaction to completion. researchgate.net Greener solvents like 2-methyltetrahydrofuran (B130290) (Me-THF) have been found to be effective for this transformation, providing good yields while minimizing racemization. researchgate.net

| Ester Type | Reagents | Solvent | Conditions | Yield | Reference |

| Methyl Ester | Trimethylsilyldiazomethane | Dichloromethane/Methanol | Room Temperature | High | google.com |

| Methyl Ester | Methanol, Trimethylchlorosilane | Methanol | Room Temperature | Good to Excellent | nih.gov |

| Benzyl Ester | Benzyl alcohol, p-Toluenesulfonic acid | 2-Methyltetrahydrofuran | Reflux (Azeotropic Removal of Water) | Good | researchgate.net |

Amide Bond Formation

The formation of an amide bond from the carboxyl group of N-Boc-L-tryptophan is arguably one of the most critical transformations, forming the backbone of peptide chemistry. This is typically achieved by activating the carboxylic acid, which renders it susceptible to nucleophilic attack by an amine.

Coupling with Amines: A plethora of coupling reagents have been developed to facilitate efficient amide bond formation while suppressing side reactions and racemization. A widely used combination is a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.comgoogle.com The reaction proceeds through a highly reactive HOBt-ester intermediate. The use of EDC is particularly advantageous for solution-phase synthesis due to the water-solubility of its urea (B33335) byproduct, simplifying purification. peptide.com For challenging couplings, such as those involving electron-deficient amines, a combination of EDC, a catalytic amount of HOBt, and an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP) in a solvent such as acetonitrile (B52724) has proven effective. nih.gov

Synthesis of the Primary Amide: The C-terminal primary amide is a common feature in many biologically active peptides. This can be synthesized from N-Boc-L-tryptophan by activating the carboxyl group and subsequently reacting it with ammonia. A one-pot procedure using p-toluenesulfonyl chloride (TsCl) to form a mixed carboxylic-sulfonic anhydride (B1165640), followed by in situ treatment with aqueous ammonia, provides the corresponding N-Boc-L-tryptophan amide in good yields. researchgate.net

| Amine | Activating Agents | Solvent | Conditions | Yield | Reference |

| Various Amines | EDC, HOBt (catalytic), DMAP | Acetonitrile | Room Temperature | Good to Excellent | nih.gov |

| Various Amines | DCC, HOBt | Dichloromethane, THF/Water | Room Temperature | High | nih.gov |

| Ammonia | p-Toluenesulfonyl chloride (TsCl) | Dichloromethane, then aq. NH₃ | 0°C to Room Temp. | Good (81-93% for various amino acids) | researchgate.net |

Reduction to Alcohol

Reduction of the carboxylic acid of N-Boc-L-tryptophan to the corresponding primary alcohol, N-Boc-L-tryptophanol, yields a valuable chiral building block. This amino alcohol can be incorporated into peptidomimetics, used as a ligand in asymmetric synthesis, or serve as a precursor for other functional groups.

Mixed Anhydride Method: A common and effective method for this reduction involves a two-step, one-pot procedure. benthamopen.com First, the carboxylic acid is activated by forming a mixed anhydride. This is typically achieved by reacting N-Boc-L-tryptophan with a chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM) at a reduced temperature. The resulting mixed anhydride is then reduced in situ by the addition of a mild reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄) in water, to afford N-Boc-L-tryptophanol in high yield with minimal risk of racemization. benthamopen.com

Boc-Anhydride Method: An alternative approach avoids the use of toxic chloroformates by employing di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the activation step. niscpr.res.in In this procedure, N-Boc-L-tryptophan is treated with Boc₂O in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of aqueous sodium borohydride. This method also proceeds through a mixed carbonic-carbonic anhydride and provides the desired amino alcohol efficiently. niscpr.res.in

| Activating Agent | Reducing Agent | Solvent | Conditions | Yield | Reference |

| Ethyl Chloroformate / NMM | Sodium Borohydride (NaBH₄) | THF, Water | 0°C | High | benthamopen.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Borohydride (NaBH₄) | THF, Water | Room Temperature | High | niscpr.res.in |

| 1,1'-Carbonyldiimidazole (CDI) | Sodium Borohydride (NaBH₄) | THF, Water | Room Temperature to 0°C | >95% | benthamopen.com |

Strategic Applications of N Boc L Tryptophan in Contemporary Organic Synthesis

Foundational Building Block in Advanced Peptide Synthesis and Bioconjugation

N-Boc-L-Tryptophan is a crucial amino acid derivative extensively used in peptide synthesis and pharmaceutical research. The Boc protecting group enhances its stability and solubility, making it an excellent choice for the synthesis of complex peptide sequences. This strategic protection allows for selective reactions, facilitating the incorporation of the tryptophan residue into growing peptide chains while preserving the integrity of the chemically sensitive indole (B1671886) side chain.

Solid-Phase Peptide Synthesis Incorporating N-Boc-Tryptophan

In the realm of peptide chemistry, solid-phase peptide synthesis (SPPS) stands out as a powerful technique for the stepwise assembly of amino acids into a desired peptide sequence. The Boc protection scheme is a well-established strategy in SPPS, where the Boc group temporarily shields the Nα-amino group of the amino acid. chemicalbook.com N-Boc-L-Tryptophan is readily incorporated into peptide chains using standard coupling protocols. researchgate.net

The synthesis cycle involves the deprotection of the Nα-Boc group, typically with an acid such as trifluoroacetic acid (TFA), followed by the coupling of the next N-Boc-protected amino acid in the sequence. chemicalbook.com While the indole side chain of tryptophan can be prone to oxidation and alkylation under acidic conditions, the use of scavengers during the cleavage step helps to mitigate these side reactions. chemicalbook.com For enhanced protection of the indole nitrogen, derivatives such as N-in-Boc-L-tryptophan can be employed, offering further stability during synthesis. rsc.org

The versatility of N-Boc-L-Tryptophan in SPPS is highlighted by its role in the synthesis of bioactive peptides and drug candidates. Its application extends to the development of neurotransmitter analogs and in studies related to serotonin (B10506) metabolism, underscoring its importance in neuropharmacology. researchgate.net

| Parameter | Description |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) |

| Protecting Group | tert-butyloxycarbonyl (Boc) |

| Deprotection | Acid-mediated (e.g., Trifluoroacetic acid) |

| Key Advantage | Enables sequential addition of amino acids on a solid support. |

| Side Reaction Control | Use of scavengers to protect the indole ring. |

Facilitating Peptide Macrocyclization for Conformational Control

Peptide macrocyclization is a critical strategy for constraining the conformation of peptides, which can lead to enhanced biological activity, stability, and cell permeability. N-Boc-L-Tryptophan plays a significant role in the synthesis of linear peptide precursors destined for macrocyclization. The Boc group ensures the N-terminus remains protected during the assembly of the linear sequence on a solid support.

Once the linear peptide is synthesized, it is cleaved from the resin, and the N-terminal Boc group is removed to allow for head-to-tail cyclization. This process often involves the formation of an amide bond between the newly freed N-terminal amine and the C-terminal carboxylic acid. The incorporation of tryptophan can also influence the turn-inducing properties of the peptide backbone, which can facilitate a more efficient macrocyclization process. nih.gov Recent advancements have also explored intramolecular tryptophan allylation as a method for preparing macrocyclic peptides, showcasing the ongoing innovation in this field. nih.gov

Chiral Pool Derivatization for Asymmetric Synthesis

The inherent chirality of L-tryptophan makes its N-Boc protected form a valuable starting material in the chiral pool for asymmetric synthesis. This approach leverages the stereochemical information embedded in a readily available natural product to construct complex chiral molecules.

Asymmetric Pictet–Spengler Reactions with Tryptophan Esters

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a core structural motif in many natural products and pharmaceutically active compounds. When a tryptophan derivative, such as an N-Boc-L-tryptophan ester, is reacted with an aldehyde or ketone, the reaction proceeds with a high degree of stereocontrol, dictated by the existing stereocenter of the tryptophan. mdpi.comnih.gov

Research has shown that the stereochemical outcome of the Pictet-Spengler reaction can be influenced by the nature of the nitrogen substituent on the tryptophan. For instance, N-functionalized tryptophan esters often yield 1,3-trans-1,2,3,4-tetrahydro-β-carbolines under non-acidic conditions, while simple tryptophan esters tend to give the 1,3-cis products under acidic conditions. mdpi.com This diastereoselectivity is crucial in the total synthesis of complex indole alkaloids.

| Reaction | Reactants | Product | Stereochemical Outcome |

| Asymmetric Pictet-Spengler | N-Boc-L-Tryptophan ester + Aldehyde | Tetrahydro-β-carboline | High diastereoselectivity |

Design and Application in Chiral Host Compounds for Molecular Recognition

The rigid and well-defined structure of the indole ring, combined with the chirality of the amino acid backbone, makes N-Boc-L-Tryptophan an attractive building block for the design of chiral host compounds. These hosts are capable of enantioselective molecular recognition, binding one enantiomer of a chiral guest molecule in preference to the other.

Macrocyclic structures synthesized from chiral building blocks like N-Boc-L-Tryptophan can create well-defined cavities with specific steric and electronic properties. rsc.org These cavities can engage in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to achieve chiral recognition. For example, β-cyclodextrin-modified systems have been used for the enantioselective recognition of L-tryptophan, demonstrating the potential of creating host-guest complexes for chiral separation. mdpi.com

Molecular Imprinting Techniques for Enantioselective Binding

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. In the context of enantioselective binding, a chiral molecule, such as N-Boc-L-Tryptophan, is used as a template during the polymerization process. The functional monomers arrange themselves around the template, and after polymerization and removal of the template, cavities are left behind that are complementary in shape and functionality to the template molecule.

These molecularly imprinted polymers (MIPs) can then selectively rebind the template enantiomer from a racemic mixture. nih.gov Studies have demonstrated the successful use of N-Boc-L-Tryptophan as a template for creating MIPs capable of chiral separation. For instance, MIPs have been prepared for the enantioseparation of tert-butoxycarbonyl-D/L-tryptophan, showcasing the efficacy of this technique. mdpi.com These imprinted polymers have found applications as chiral stationary phases in chromatography and in the development of sensors for enantioselective detection. researchgate.net

| Technique | Principle | Application |

| Molecular Imprinting | Creation of template-specific recognition sites in a polymer matrix. | Enantioselective separation and sensing. |

| Template Molecule | N-Boc-L-Tryptophan | Induces the formation of chiral cavities. |

| Resulting Polymer (MIP) | Exhibits selective binding for the L-enantiomer. | Used in chiral chromatography and sensors. |

Precursor for the Total Synthesis of Complex Natural Products

The structural framework of N-Boc-L-tryptophan is fundamental to the synthesis of a vast array of natural products, particularly those containing the indole moiety. rsc.orgnih.gov The Boc group provides essential protection for the amino functionality, preventing unwanted side reactions during multi-step syntheses while allowing for controlled deprotection under specific conditions. cymitquimica.comnih.gov This enables chemists to strategically manipulate the tryptophan core to build complex, polycyclic systems found in many biologically active molecules. jst.go.jp Tryptophan and its derivatives are recognized as key biosynthetic precursors for numerous nonribosomal peptide antibiotics, which exhibit a wide spectrum of biological activities. rsc.org

Synthetic chemistry provides powerful tools for understanding how nature constructs complex molecules. By synthesizing proposed biosynthetic intermediates and potential analogs, researchers can probe and clarify the intricate enzymatic steps involved in the formation of natural products. nih.govresearchgate.netnih.gov L-tryptophan is a precursor to a large number of complex microbial natural products, many of which are promising scaffolds for drug discovery. nih.gov The synthesis of these molecules and their derivatives allows for the investigation of enzymatic transformations at nearly every atom in the tryptophan structure. nih.gov

For instance, understanding the biosynthesis of bisindole natural products, which are derived from two molecules of L-tryptophan, has been advanced through synthetic studies. nih.gov These studies help to reveal novel enzymatic mechanisms and can lead to the combinatorial synthesis of new compounds. nih.gov Synthetic approaches, such as those used to produce the hexacyclic peptidyl alkaloid (−)-chaetominine from L-tryptophan, can offer insights into complex stereochemical transformations that occur in nature, like the inversion of configuration from the L-amino acid precursor. rsc.org By creating and testing modified substrates, chemists can elucidate the specificity and mechanisms of enzymes within a given pathway. nih.govnih.gov

Indole alkaloids represent a major class of natural products, many of which possess significant pharmacological properties. rsc.orgnih.gov Tryptophan is the biosynthetic precursor for this diverse family of compounds, making its protected form, N-Boc-L-tryptophan, a critical starting material in their total synthesis. rsc.orggrinnell.edu The synthesis of these complex architectures often involves key steps designed to construct the indole or indoline (B122111) core. rsc.org

Chemists have developed numerous strategies to build these scaffolds. For example, N-Boc-L-tryptophan can be used in multi-step sequences to create tetracyclic and other complex ring systems characteristic of alkaloids like (±)-conolidine and fradcarbazole A. encyclopedia.pub The synthesis of perophoramidine, a cytotoxic alkaloid, utilizes an interrupted Fischer indolization to construct the tetracyclic indoline unit. nih.gov The versatility of N-Boc-L-tryptophan allows it to be incorporated into various synthetic routes, including Pictet-Spengler reactions and palladium-catalyzed coupling reactions, to access a wide range of fascinating and medicinally relevant structures. encyclopedia.pubchemrxiv.org

Exploration in Polymer Chemistry and Functional Materials

The unique properties of the tryptophan side chain, including its aromaticity and potential for hydrogen bonding, make N-Boc-L-tryptophan an attractive monomer for the synthesis of novel polymers and functional materials.

Block copolymers, which consist of two or more distinct polymer chains linked together, are known for their ability to self-assemble into ordered nanostructures. nih.govharth-research-group.org The incorporation of amino acid derivatives like N-Boc-L-tryptophan allows for the creation of biocompatible and functional block copolymers.

| Parameter | Condition Range/Type | Influence on Synthesis |

|---|---|---|

| Solvent | 1,4-dioxane/CHCl3 (3:2 ratio), DMF | Higher molecular weight blocks achieved in DMF compared to 1,4-dioxane/CHCl3. rsc.org |

| Feed Ratio (BAPEG:BocLTrp) | Varied | Contributes to the final chain extension achieved. rsc.org |

| Concentration (w/v %) | Varied | Affects monomer attachment and molecular weight. rsc.org |

| Temperature (°C) | Varied | Influences reaction rate and final polymer properties. rsc.org |

| Time (hrs) | Varied | Affects the extent of polymerization and chain extension. rsc.org |

Graphene, a two-dimensional material with exceptional electronic and mechanical properties, can be functionalized to tailor its characteristics for specific applications. researchgate.netchalmers.se The non-covalent functionalization of graphene with molecules like tryptophan derivatives is a key strategy to enhance its processability and introduce new functionalities without disrupting its conductive carbon lattice. researchgate.net

L-tryptophan has been used to functionalize graphene-supported platinum nanoparticles. rsc.org This is achieved through π-π stacking interactions between the indole ring of tryptophan and the graphene surface. rsc.org Such functionalized materials have shown promise in the development of electrochemical sensors. For example, a glassy carbon electrode modified with a composite of reduced graphene oxide, perylene (B46583) tetracarboxylic acid, and chitosan (B1678972) demonstrated the ability to recognize tryptophan enantiomers. nih.gov Similarly, electrodes modified with triple-doped (N, S, B) graphene have shown favorable electrocatalytic activity towards L-tryptophan oxidation, highlighting the potential for creating sensitive analytical devices. nih.gov

Corrosion Inhibition Studies in Material Science

The development of effective and environmentally friendly corrosion inhibitors is a significant area of research in material science. acs.org Amino acids and their derivatives have emerged as promising "green" corrosion inhibitors due to their low toxicity and biodegradability. acs.orgrasayanjournal.co.in

N(α)-Boc-L-tryptophan (BCTO) has been investigated as a corrosion inhibitor for aluminum alloys, particularly in alkaline environments relevant to Al-air batteries. acs.org Studies have shown that BCTO can significantly reduce the corrosion rate of Al-5052 alloy in a 4 M NaOH solution. acs.org The inhibitor molecules adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. rasayanjournal.co.inresearchgate.netrsc.org This adsorption can be influenced by inhibitor concentration and temperature, and it often follows established models like the Langmuir adsorption isotherm. rasayanjournal.co.inrsc.orgresearchgate.net The presence of the indole ring, along with nitrogen and oxygen atoms, facilitates strong adsorption onto the metal surface. researchgate.net

| Inhibitor | Metal/Alloy | Corrosive Medium | Key Finding | Max Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| N(α)-Boc-L-tryptophan (BCTO) | Al-5052 Alloy | 4 M NaOH | Optimum concentration (2 mM) increased Al-air battery performance and anode utilization. | 68.2 | acs.org |

| L-Tryptophan | Mild Steel | 0.1 M HCl | Efficiency increased with temperature (30-50 °C) and synergistically improved with surfactants. | 83.0 | researchgate.net |

| L-Tryptophan | Carbon Steel | 3.5% NaCl (pH 11) | Efficiency increased with concentration but decreased with rising temperature (293-313K). Adsorption followed Langmuir isotherm. | 71.7 | rasayanjournal.co.in |

| L-Tryptophan (TP) | Mild Steel | 1.0 M HCl | Acted as a mixed-type inhibitor. | 91.22 | rsc.org |

| 5-hydroxy-L-tryptophan (5-OH-TP) | Mild Steel | 1.0 M HCl | Showed superior inhibition to TP due to the polar OH group enhancing surface bonding. | 94.05 | rsc.org |

Mechanistic and Biochemical Investigations Involving N Boc L Tryptophan Analogs in Vitro

Enzyme-Substrate Interactions and Catalytic Mechanisms

The introduction of a Boc protecting group on the amino acid backbone of tryptophan has significant implications for its interaction with enzymes that naturally process L-tryptophan or its derivatives. The following sections explore these interactions in the context of tryptophan synthase, aromatic prenyltransferases, and dioxygenase superfamily enzymes.

Tryptophan synthase is a well-characterized enzyme complex that catalyzes the final two steps in the biosynthesis of L-tryptophan. nih.gov It is typically a heterotetrameric α2β2 complex. The α-subunit catalyzes the retro-aldol cleavage of indole-3-glycerol phosphate (B84403) (IGP) to produce indole (B1671886) and glyceraldehyde-3-phosphate. nih.gov The indole is then channeled to the β-subunit, where it undergoes a pyridoxal (B1214274) phosphate (PLP)-dependent condensation with L-serine to form L-tryptophan. nih.gov

The catalytic mechanism of the β-subunit of tryptophan synthase is highly specific for its substrates, L-serine and indole. The reaction involves the formation of an amino-acrylate intermediate from L-serine, which then undergoes a nucleophilic attack by indole. anl.gov Given this mechanism, N-Boc-L-tryptophan is not a substrate for tryptophan synthase. The presence of the bulky Boc group on the α-amino group prevents the necessary formation of the external aldimine with the PLP cofactor, which is the first step in the β-subunit's catalytic cycle with the amino acid substrate. anl.gov

While direct mechanistic studies of tryptophan synthase using N-Boc-L-tryptophan are not found in the literature due to its unsuitability as a substrate, the use of tryptophan analogs is a common strategy to probe the enzyme's active site and mechanism. anl.gov However, these studies typically focus on modifications to the indole ring of tryptophan or the use of alternative nucleophiles to indole, rather than modifications to the amino acid backbone of the product itself. anl.gov The primary utility of N-Boc-L-tryptophan in this context lies in its role as a protected building block in the chemical synthesis of more complex tryptophan derivatives that might be investigated as inhibitors or alternative substrates of tryptophan synthase or other enzymes. chim.it

Aromatic prenyltransferases are a class of enzymes that catalyze the attachment of prenyl groups (such as dimethylallyl pyrophosphate, DMAPP) to aromatic substrates, including tryptophan and its derivatives. nih.gov This prenylation is a key step in the biosynthesis of a wide array of secondary metabolites with diverse biological activities. nih.gov The investigation of these enzymes often involves the use of modified substrates to understand their specificity and to generate novel compounds.

While many enzymatic reactions are hindered by substrate modifications like Boc-protection, some aromatic prenyltransferases have been shown to accept N-Boc-L-tryptophan as a substrate. For instance, the cyanobactin prenyltransferase AcyF has been demonstrated to catalyze the prenylation of protected tryptophan derivatives, including Boc-Trp-OH. core.ac.uk This finding is significant as it opens up possibilities for the chemoenzymatic synthesis of novel prenylated tryptophan analogs. The ability of AcyF to accommodate the bulky Boc group suggests a degree of flexibility in its active site.

The table below summarizes the findings regarding the enzymatic prenylation of N-Boc-L-tryptophan.

| Enzyme | Substrate | Product | Significance |

| AcyF (a cyanobactin prenyltransferase) | N-Boc-L-tryptophan | Prenylated N-Boc-L-tryptophan | Demonstrates the potential for biocatalytic applications and chemoenzymatic synthesis of novel compounds using protected amino acids. core.ac.uk |

Furthermore, N-Boc-L-tryptophan is a crucial starting material for the chemical synthesis of various tryptophan analogs that can then be used in studies of indole alkylation. nih.gov For example, it can be used to synthesize 1-alkyltryptophan derivatives. nih.gov These synthesized analogs can then be investigated as substrates or inhibitors of other enzymes, or their biological activities can be assessed.

Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism: the oxidative cleavage of the indole ring of L-tryptophan to form N-formylkynurenine. nih.govnih.gov These enzymes play critical roles in physiology and disease, and their inhibition is a major therapeutic target. nih.gov

Direct studies on the interaction of N-Boc-L-tryptophan with IDO1 or TDO are scarce. The presence of the Boc group on the α-amino nitrogen would likely alter the binding affinity and catalytic processing of the molecule compared to the natural substrate, L-tryptophan. While TDO is highly specific for L-tryptophan, IDO1 has a broader substrate specificity and can catabolize other indole-containing compounds. nih.govfrontiersin.org

The primary role of N-Boc-L-tryptophan in the context of IDO1 and TDO research is as a synthetic precursor for the development of novel inhibitors or substrates. For example, N-Boc-L-tryptophan has been used as the starting material for the synthesis of N1-fluoroalkyltryptophan analogues. nih.gov These synthesized compounds were then evaluated as potential substrates for human IDO1 in vitro, with 1-(2-fluoroethyl)-tryptophan being identified as a good and specific substrate. nih.gov This highlights the indirect but vital role of N-Boc-L-tryptophan in the exploration of the biochemical functions and therapeutic targeting of dioxygenase enzymes.

The following table outlines the use of N-Boc-L-tryptophan in the synthesis of dioxygenase enzyme modulators.

| Starting Material | Synthesized Analog | Investigated Enzyme | Finding |

| N-Boc-L-tryptophan | 1-(2-fluoroethyl)-tryptophan | Human IDO1 | The synthesized analog is a good and specific substrate of the enzyme. nih.gov |

| N-Boc-L-tryptophan | 1-((1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)methyl)-tryptophan | Human IDO1 | The synthesized analog was also evaluated as a potential substrate. nih.gov |

Metabolic Pathways of Tryptophan Derivatives in Non-Human Biological Systems

The metabolic fate of tryptophan and its derivatives is a subject of intense study in various organisms. The introduction of a synthetic modification, such as a Boc group, can significantly impact how these molecules are processed in biological systems.

In many non-human biological systems, such as bacteria, fungi, and plants, tryptophan is a precursor to a vast array of secondary metabolites, including alkaloids, pigments, and antibiotics. nih.gov The enzymes in these biosynthetic pathways often exhibit a degree of substrate promiscuity, allowing them to process tryptophan analogs.

There is limited direct evidence for the incorporation of N-Boc-L-tryptophan into secondary metabolite biosynthetic pathways. The Boc group is generally not found in natural products and would likely need to be removed by cellular enzymes before the tryptophan core could be utilized by the downstream enzymatic machinery. However, the use of N-Boc-L-tryptophan as a starting material in synthetic biology and metabolic engineering approaches could enable the production of novel secondary metabolites. For instance, feeding an organism with a chemically synthesized, Boc-protected tryptophan analog could, in principle, lead to its incorporation into a natural product if the organism possesses enzymes capable of deprotection and subsequent processing.

The cyanobactin prenyltransferase AcyF's ability to prenylate N-Boc-L-tryptophan is a prime example of how a protected amino acid can be modified by a bacterial enzyme, suggesting that it could be an intermediate in the engineered biosynthesis of novel compounds. core.ac.uknih.gov

Bacteria possess diverse metabolic pathways for the utilization of amino acids, including tryptophan. The trp operon in E. coli, for example, contains the genes for tryptophan biosynthesis. marmara.edu.tr Bacteria can also degrade tryptophan through various pathways. marmara.edu.tr

The metabolism of N-Boc-L-tryptophan by bacteria has not been extensively studied. It is plausible that some bacteria may possess hydrolases capable of cleaving the Boc group, thereby releasing L-tryptophan, which could then enter the cell's normal metabolic pathways. If the Boc group is not removed, the molecule would be a poor substrate for most enzymes involved in tryptophan metabolism due to steric hindrance and the altered chemical nature of the amino group.

Studies on the bacterial metabolism of tryptophan analogs have shown that some bacteria can utilize these compounds. For example, Rhizobium meliloti can metabolize various tryptophan analogs. nih.gov However, these studies have typically focused on analogs with modifications to the indole ring rather than N-α-protected derivatives. The incorporation of N-Boc-L-tryptophan into bacterial proteins is highly unlikely, as the protein synthesis machinery is highly specific for the 20 canonical amino acids, and the Boc group would prevent its attachment to the corresponding tRNA by aminoacyl-tRNA synthetases.

Conformational Analysis of Tryptophan Residues in Peptides and Proteins

The intrinsic spectroscopic properties of the indole side chain of tryptophan make it a powerful endogenous probe for investigating the structure and dynamics of peptides and proteins. However, to gain more specific conformational insights, researchers often turn to analogs of tryptophan, including those derived from N-Boc-L-tryptophan. These analogs can be strategically incorporated into peptide chains to report on local environments and conformational substates. The analysis of the conformational dynamics of tryptophan residues is crucial for understanding protein folding, stability, and function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state conformations of peptides. By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, the populations of different side-chain rotamers can be elucidated. For tryptophan, the conformation is largely defined by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1).

Studies on cyclic hexapeptides containing a single tryptophan residue have demonstrated the correlation between NMR-derived conformational populations and fluorescence lifetime measurements. In these peptides, the tryptophan side chain typically exists in an equilibrium of three χ1 rotamers. The relative populations of these rotamers can be quantified from NMR data and have been shown to directly correspond to the amplitudes of different fluorescence lifetime components, providing a powerful link between structure and dynamics. case.edu

For example, in a canonical cyclic hexapeptide, c[D-PpYTFWF], the major χ1 rotamer at -60° was found to have a population of 0.67, with two minor rotamers having equal populations. case.edu This distribution of conformers is a key determinant of the observed spectroscopic properties.

Table 1: Conformational Populations of Tryptophan Rotamers in a Cyclic Hexapeptide Determined by NMR

| Rotamer (χ1 angle) | Population |

| -60° | 0.67 |

| 180° | 0.165 |

| +60° | 0.165 |

| Data sourced from a study on the cyclic hexapeptide c[D-PpYTFWF]. case.edu |

Spectroscopic Probing of Conformational Dynamics

The sensitivity of the tryptophan indole ring's fluorescence to its local environment makes it an exceptional tool for probing the conformational dynamics of peptides and proteins. bmglabtech.com Analogs of tryptophan, often synthesized from N-Boc-L-tryptophan, with altered photophysical properties, are frequently employed to enhance spectroscopic signals or to introduce unique reporter capabilities. nih.gov These analogs can have distinct absorption and emission wavelengths, quantum yields, and fluorescence lifetimes compared to native tryptophan, allowing for their selective observation even in the presence of other tryptophan residues. nih.gov

Fluorescence spectroscopy can reveal changes in the local environment of a tryptophan residue, such as alterations in solvent exposure or proximity to quenching groups, which are often associated with conformational changes in the peptide or protein. nih.gov The quantum yield and fluorescence lifetime of tryptophan are particularly sensitive to these changes. For instance, the peptide bond itself can act as a quencher of tryptophan fluorescence through excited-state electron transfer, and the efficiency of this quenching is highly dependent on the conformation of the peptide backbone and the tryptophan side chain. nih.gov

A series of tryptophan analogs have been developed with photophysical properties that are significantly different from native tryptophan, making them valuable probes for conformational studies. These analogs, when incorporated into proteins, can act as donors or acceptors in Förster resonance energy transfer (FRET) experiments, providing distance information between specific points in the protein structure. nih.gov

Table 2: Photophysical Properties of N-Acetylated Methyl Esters of Tryptophan and its Analogs in Methanol (B129727)

| Compound | Absorption Max (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Emission Max (nm) | Quantum Yield |

| Tryptophan | 280 | 6900 | 350 | 0.18 |

| Analog A | 285 | 7200 | 370 | 0.25 |

| Analog B | 290 | 7500 | 385 | 0.30 |

| Analog C | 275 | 6500 | 360 | 0.15 |

| Analog D | 288 | 8070 | 391 | 0.30 |

| Analog E | 300 | 18000 | 413 | 0.10 |

| Analog F | 295 | 9500 | 400 | 0.20 |

| Data represents a selection of photophysical properties for various tryptophan analogs designed as fluorescent probes. nih.gov |

The correlation between the conformational state of a tryptophan residue and its fluorescence decay kinetics is a powerful aspect of these investigations. Often, the fluorescence decay of a protein containing a single tryptophan is multi-exponential, with each lifetime component corresponding to a different conformational substate or rotamer of the tryptophan side chain. case.edunih.gov

In studies of cyclic hexapeptides, a direct link has been established between the populations of the three χ1 rotamers of tryptophan, as determined by NMR, and the relative amplitudes of the three fluorescence lifetime components. This allows for the assignment of specific lifetimes to distinct ground-state conformers. nih.gov For instance, in a series of such peptides, the major lifetime component could be confidently assigned to the major χ1 rotamer. nih.gov

Table 3: Fluorescence Lifetimes and Quantum Yields of Tryptophan in a Series of Cyclic Hexapeptides at 5°C

| Peptide | Quantum Yield (Φ) | Lifetime 1 (ns) (Amplitude) | Lifetime 2 (ns) (Amplitude) | Lifetime 3 (ns) (Amplitude) |

| Peptide 1 | 0.24 | 5.5 (0.65) | 2.7 (0.25) | 0.5 (0.10) |

| Peptide 2 | 0.15 | 4.8 (0.55) | 2.2 (0.30) | 0.4 (0.15) |

| Peptide 3 | 0.04 | 2.7 (0.40) | 1.4 (0.40) | 0.2 (0.20) |

| Peptide 4 | 0.18 | 5.0 (0.60) | 2.5 (0.28) | 0.6 (0.12) |

| Peptide 5 | 0.09 | 3.5 (0.50) | 1.8 (0.35) | 0.3 (0.15) |

| Peptide 6 | 0.05 | 0.5 (0.15) | 3.2 (0.50) | 1.0 (0.35) |

| Peptide 7 | 0.12 | 4.4 (0.58) | 2.0 (0.32) | 0.4 (0.10) |

| Data illustrates the variation in fluorescence properties with changes in the local conformation of the tryptophan residue within different peptide sequences. nih.gov |

These detailed investigations, combining NMR for structural determination and fluorescence spectroscopy for dynamic insights, provide a comprehensive picture of the conformational landscape of tryptophan residues in peptides and proteins. The use of N-Boc-L-tryptophan and its derivatives as synthetic precursors is fundamental to the creation of these powerful molecular probes.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules like N-Boc-L-tryptophan. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of N-Boc-L-tryptophan displays a series of signals corresponding to the different types of protons in the molecule. The characteristic signals include those from the tert-butyl protecting group, the amino acid backbone, and the indole (B1671886) ring of the tryptophan side chain. The integration of these signals confirms the number of protons in each environment, while their multiplicity (singlet, doublet, triplet, etc.) provides information about neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons in N-Boc protected amino acids are sensitive to the solvent environment, which can be attributed to intermolecular interactions. bmrb.io The spectrum will show characteristic peaks for the carbons of the tert-butyl group, the chiral alpha-carbon, the beta-carbon, the carbonyl group of the carboxylic acid, the carbonyl of the Boc group, and the distinct carbons of the indole ring.

Below are the detailed ¹H and ¹³C NMR assignments for N-Boc-L-tryptophan.

Table 1: ¹H NMR Spectral Data for L-Tryptophan, 1-(1,1-dimethylethyl)-

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.05 | s | 1H | Indole N-H |

| 7.60 | d | 1H | Ar-H |

| 7.35 | d | 1H | Ar-H |

| 7.15 | t | 1H | Ar-H |

| 7.08 | t | 1H | Ar-H |

| 7.00 | s | 1H | Ar-H |

| 5.05 | d | 1H | NH (Boc) |

| 4.60 | m | 1H | α-CH |

| 3.25 | m | 2H | β-CH₂ |

Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for L-Tryptophan, 1-(1,1-dimethylethyl)-

| Chemical Shift (ppm) | Assignment |

|---|---|

| 173.7 | COOH |

| 154.0 | C=O (Boc) |

| 135.2 | Indole C |

| 126.0 | Indole C |

| 125.5 | Indole C |

| 125.0 | Indole C |

| 121.6 | Indole CH |

| 120.0 | Indole CH |

| 118.5 | Indole CH |

| 111.0 | Indole C |

| 77.7 | C(CH₃)₃ |

| 54.0 | α-CH |

| 28.5 | β-CH₂ |

Note: The chemical shifts are approximate and based on typical values for N-Boc protected amino acids and tryptophan derivatives. rsc.org

For more complex molecular systems or to resolve overlapping signals in the 1D spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For N-Boc-L-tryptophan, a COSY spectrum would show cross-peaks connecting the α-CH proton to the β-CH₂ protons and the NH proton of the Boc group. It would also show correlations between the aromatic protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. nih.gov An HSQC spectrum of N-Boc-L-tryptophan would definitively link each proton signal (except for the acidic and amide protons not directly bonded to carbon) to its corresponding carbon signal, aiding in the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, it could show correlations from the tert-butyl protons to the quaternary carbon and the carbonyl carbon of the Boc group.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as FTIR and Raman, provide a "molecular fingerprint" based on the characteristic vibrations of the chemical bonds within a molecule. These techniques are highly sensitive to the molecular structure and conformation.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes the bonds to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The FTIR spectrum of N-Boc-L-tryptophan is characterized by absorption bands corresponding to the various functional groups present.

Key vibrational modes include:

N-H stretching: The indole N-H stretch typically appears around 3400 cm⁻¹. The amide N-H stretch from the Boc group is also found in this region.

C-H stretching: Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group and the amino acid backbone appear just below 3000 cm⁻¹.

C=O stretching: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch is typically found around 1710 cm⁻¹, and the urethane C=O of the Boc group absorbs at a slightly lower frequency, around 1690 cm⁻¹.

Aromatic C=C stretching: These vibrations from the indole ring appear in the 1600-1450 cm⁻¹ region.

C-N stretching: This vibration is typically observed in the 1250-1020 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for L-Tryptophan, 1-(1,1-dimethylethyl)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Indole |

| ~3300 | N-H Stretch | Amide (Boc) |

| ~3050 | C-H Stretch | Aromatic |

| ~2980, 2930 | C-H Stretch | Aliphatic (tert-butyl, CH, CH₂) |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1690 | C=O Stretch | Urethane (Boc) |

| ~1580, 1490, 1450 | C=C Stretch | Aromatic (Indole) |

| ~1160 | C-O Stretch | Urethane (Boc) |

Note: The wavenumbers are approximate and can be influenced by the sample state (solid or solution) and intermolecular interactions.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of N-Boc-L-tryptophan would be rich in information, especially regarding the indole ring and the carbon skeleton.

Key Raman bands for tryptophan derivatives include:

A strong band around 1360 cm⁻¹, which is a marker for the hydrophobicity of the indole ring's environment. nih.gov

A band around 880 cm⁻¹, which is sensitive to hydrogen bonding at the indole N-H site. nih.gov

Characteristic bands for the aromatic ring stretching modes.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of N-Boc-L-tryptophan, aiding in its comprehensive characterization.

Table 4: Prominent Raman Shifts for L-Tryptophan Derivatives

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |